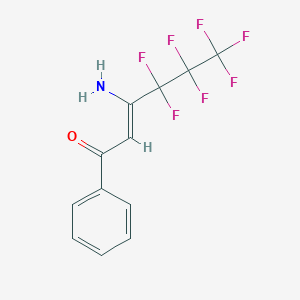
(Z)-3-amino-4,4,5,5,6,6,6-heptafluoro-1-phenylhex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-amino-4,4,5,5,6,6,6-heptafluoro-1-phenylhex-2-en-1-one is a fluorinated organic compound with a unique structure that includes a phenyl group and multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-amino-4,4,5,5,6,6,6-heptafluoro-1-phenylhex-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a fluorinated ketone.
Formation of Enone:
Amination: The enone is then subjected to amination, where an amino group is introduced at the desired position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-amino-4,4,5,5,6,6,6-heptafluoro-1-phenylhex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-amino-4,4,5,5,6,6,6-heptafluoro-1-phenylhex-2-en-1-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
The compound’s fluorinated nature and amino group make it a candidate for drug development. It can be used to design molecules with enhanced biological activity and stability. Researchers are exploring its potential as an inhibitor for specific enzymes or as a ligand for receptor binding studies.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as fluorinated polymers and coatings. Its properties contribute to the durability and performance of these materials in various applications.
Mechanism of Action
The mechanism by which (Z)-3-amino-4,4,5,5,6,6,6-heptafluoro-1-phenylhex-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s fluorine atoms can enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-amino-4,4,5,5,6,6,6-heptafluoro-1-phenylhex-2-en-1-one: shares similarities with other fluorinated enones and amines, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of fluorine atoms and the enone structure. This combination imparts distinct chemical and physical properties, such as high stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
91508-85-9 |
|---|---|
Molecular Formula |
C12H8F7NO |
Molecular Weight |
315.19 g/mol |
IUPAC Name |
(Z)-3-amino-4,4,5,5,6,6,6-heptafluoro-1-phenylhex-2-en-1-one |
InChI |
InChI=1S/C12H8F7NO/c13-10(14,11(15,16)12(17,18)19)9(20)6-8(21)7-4-2-1-3-5-7/h1-6H,20H2/b9-6- |
InChI Key |
IHCLZKZPCHZYNE-TWGQIWQCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C(/C(C(C(F)(F)F)(F)F)(F)F)\N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


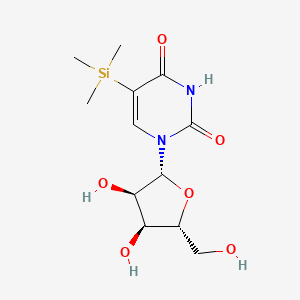
![N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester](/img/structure/B14140318.png)
![1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide](/img/structure/B14140324.png)
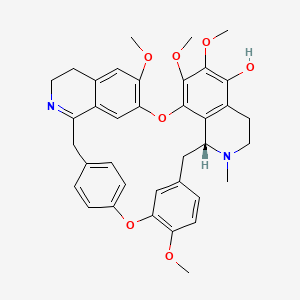
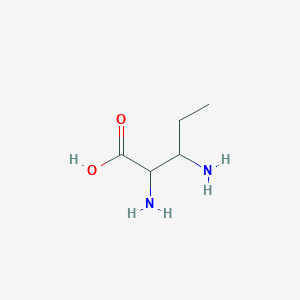

![2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid](/img/structure/B14140340.png)
![7-(2-methoxyethyl)-5,6-dimethyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14140345.png)

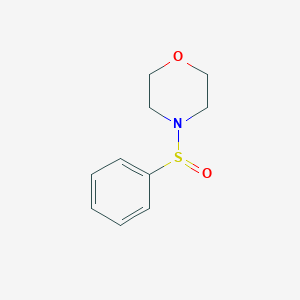
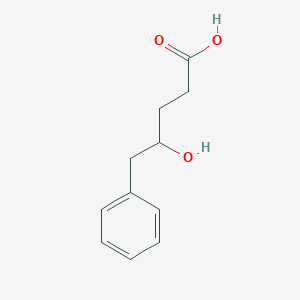
![2-[(4-amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B14140360.png)
![[(E,4S)-4-hydroxypent-1-enyl]boronic acid](/img/structure/B14140367.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methylacetamide](/img/structure/B14140378.png)
